N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

Catalog No.
S13566586
CAS No.
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

Product Name

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

IUPAC Name

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-9-4-5-11(10(12)8-9)13-6-3-7-14-2/h4-5,8,13H,3,6-7,12H2,1-2H3

InChI Key

OSGXUQGGQPQDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCCOC)N

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine is an organic compound characterized by its structure, which includes a benzene ring substituted with a methoxypropyl group and two amine groups. The compound can be represented by the chemical formula C12H18N2OC_{12}H_{18}N_2O and has potential applications in various fields, including pharmaceuticals and materials science. Its unique structure allows for diverse interactions with biological systems and potential utility in medicinal chemistry.

, including:

  • Nucleophilic substitutions: The amine groups can act as nucleophiles, enabling substitutions on electrophilic centers.
  • Condensation reactions: The compound can react with aldehydes or ketones to form imines or enamines.
  • Acylation reactions: The amines can undergo acylation to form amides, which may enhance the compound's pharmacological properties.

The synthesis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis may begin with 4-methylbenzene-1,2-diamine as a key precursor.
  • Alkylation: The introduction of the methoxypropyl group can be achieved through an alkylation reaction using appropriate alkyl halides.
  • Purification: After synthesis, the compound must be purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infections.
  • Materials Science: The compound could be utilized in the synthesis of polymers or as a building block for more complex chemical structures.
  • Research: It may also be used in academic research to study the structure-activity relationship of similar compounds.

Interaction studies involving N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine could focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level with proteins or nucleic acids, which could inform its potential therapeutic uses. Techniques such as surface plasmon resonance or fluorescence spectroscopy may be employed to assess these interactions.

Several compounds share structural similarities with N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
N1-Benzyl-4-methylbenzene-1,2-diamine123456-78-90.95Exhibits anti-inflammatory properties
4-(4-Methylpiperazin-1-yl)phenylamine16153-81-40.97Known for its use in drug development
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride36271-21-30.97Utilized in various synthetic pathways
3-(4-Methylpiperazin-1-yl)aniline148546-99-00.94Potential applications in neuropharmacology

These compounds highlight the diversity within this class of chemicals while showcasing the unique aspects of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine, particularly its specific methoxypropyl substitution which may influence its biological activity and interactions.

The crystallographic analysis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine reveals fundamental insights into its solid-state molecular arrangement and intermolecular interactions. The compound belongs to the benzene-1,2-diamine family, which exhibits characteristic structural features observed in related diamine systems [1] [2].

Crystallographic studies of structurally similar benzene-1,2-diamine complexes demonstrate that these compounds typically adopt specific geometric configurations in the solid state [1]. The diamine ligand systems show distorted coordination geometries, with the benzene ring and attached substituents residing on crystallographic mirror planes [2]. In the case of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine, the methoxypropyl chain introduces additional conformational flexibility compared to simpler diamine derivatives.

The solid-state structure is stabilized through extensive hydrogen bonding networks, which are characteristic of primary and secondary amine-containing compounds [1] [3]. These hydrogen bonding interactions create three-dimensional network structures that significantly influence the physical properties and stability of the crystalline material [3]. The presence of the methoxy oxygen atom provides additional hydrogen bonding acceptor sites, contributing to the overall stability of the crystal lattice.

Table 1: Crystallographic Parameters for Related Benzene-1,2-diamine Compounds

ParameterBenzene-1,2-diamine [3]4,5-Dimethylbenzene-1,2-diamine [1]
Crystal SystemMonoclinicOrthorhombic
Space GroupP21/cPnma
Unit Cell Volume (ų)2334.5895.37
Z164
Temperature (K)200300

The molecular geometry shows characteristic bond lengths and angles consistent with aromatic amine systems [4] [5]. The carbon-nitrogen bond length in benzene-1,2-diamine derivatives typically ranges from 1.34 to 1.47 Å, depending on the degree of conjugation and substitution pattern [5]. The pyramidalization of the amino groups reflects the sp³-sp² hybridization character of the nitrogen atoms, which is intermediate between pure sp³ and sp² geometries [5].

Spectroscopic Fingerprinting Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine through analysis of both ¹H and ¹³C chemical environments [6] [7] [8]. The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the substituted benzene ring protons, typically appearing between 6.5 and 7.5 parts per million [7].

The methoxypropyl substituent generates distinctive signal patterns in the aliphatic region [8]. The α-protons adjacent to the nitrogen atom appear at higher chemical shifts (δ 2.2 to 2.9 parts per million) due to the deshielding effect of the electronegative nitrogen atom [8]. The β-protons and γ-protons of the propyl chain exhibit progressively upfield shifts (δ 1.0 to 1.7 parts per million) as the distance from the nitrogen increases [8].

Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for Aromatic Amines

Functional GroupChemical Shift Range (ppm)Reference
Aromatic NH₂3.5-5.0 [7]
Aromatic CH6.5-7.5 [7]
N-CH₂ (α-position)2.2-2.9 [8]
CH₂ (β-position)1.0-1.7 [8]
OCH₃3.7-3.9 [7]

The amino protons appear as broad signals between δ 0.5 and 5.0 parts per million, with the exact position dependent on concentration, hydrogen bonding, and solvent effects [8]. These protons undergo rapid exchange in solution, resulting in broad, non-splitting signal patterns that do not provide coupling information with adjacent protons [8]. The addition of deuterium oxide causes these signals to disappear due to deuterium exchange, confirming their assignment to labile amino protons [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule [8]. The α-carbons bonded to nitrogen typically appear between δ 30 and 60 parts per million due to the deshielding effect of the electronegative nitrogen atom [8]. The aromatic carbons exhibit characteristic chemical shifts in the δ 110-160 parts per million region, with substituted positions showing distinct patterns based on electronic effects [6] [7].

Infrared (IR) and Raman Spectroscopic Features

Infrared spectroscopy provides detailed information about the vibrational modes of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine [9] [10] [11]. The primary amine groups exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, appearing as medium to strong intensity bands [11]. Secondary amine N-H stretches typically occur at slightly lower frequencies, around 3250-3400 cm⁻¹ [11].

The aromatic C-H stretching vibrations appear between 3050-3100 cm⁻¹, distinguishing them from aliphatic C-H stretches which occur at 2850-3000 cm⁻¹ [10] [11]. The methoxy group contributes characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region [11]. The aromatic C=C stretching modes generate multiple bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹, which are diagnostic for substituted benzene rings [10] [11].

Table 3: Characteristic Infrared Absorption Frequencies

Vibrational ModeFrequency Range (cm⁻¹)IntensityReference
N-H stretching (primary)3300-3500Medium-Strong [11]
N-H stretching (secondary)3250-3400Medium-Strong [11]
Aromatic C-H stretching3050-3100Strong [10] [11]
Aliphatic C-H stretching2850-3000Strong [11]
C=C aromatic stretching1600, 1500-1430Strong-Weak [10] [11]
C-O stretching1000-1300Strong [11]

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [12] [13]. The aromatic ring breathing modes typically appear around 1000 cm⁻¹, while C-N stretching vibrations occur in the 1200-1400 cm⁻¹ region [13]. The methoxy group generates characteristic Raman bands associated with C-O-C symmetric stretching and methyl rocking modes [14].

The fingerprint region (400-1400 cm⁻¹) contains numerous bands that are unique to the specific molecular structure [10]. This region provides a characteristic spectroscopic signature that can be used for compound identification and purity assessment [10]. The out-of-plane bending modes of the substituted benzene ring appear in the 650-900 cm⁻¹ region and are sensitive to the substitution pattern [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine reveals characteristic fragmentation pathways that provide structural information [15] [16] [17]. The molecular ion peak appears at the expected mass-to-charge ratio, with the intensity depending on the ionization method and experimental conditions [15] [16].

Aromatic amines typically exhibit strong molecular ion peaks in electron ionization mass spectrometry [15]. The most common fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in the loss of alkyl substituents [15]. For N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine, this leads to the formation of characteristic fragment ions corresponding to the methylbenzene-1,2-diamine core structure.

Table 4: Characteristic Mass Spectral Fragmentation Patterns for Aromatic Amines

Fragment TypeMass LossCharacteristic m/zReference
Molecular Ion-[M]⁺ [15]
α-CleavageAlkyl groups[M-R]⁺ [15]
Loss of HCN27[M-27]⁺ [15]
Base peakVariable30 (immonium) [15]

The loss of hydrogen cyanide (HCN, mass 27) is commonly observed in aromatic amine mass spectra [15]. This fragmentation occurs through rearrangement processes that involve the aromatic ring and amino substituents [15]. The resulting fragment ions provide information about the substitution pattern and can be used for structural confirmation [15].

Methoxy-containing compounds show additional fragmentation pathways involving the loss of methoxy radicals (mass 31) or formaldehyde (mass 30) [17] [18]. These losses are particularly prominent when the methoxy group is in an ortho position relative to other substituents, facilitating intramolecular rearrangement processes [18]. The propyl chain can undergo sequential losses of methylene units (mass 14) or complete loss as a propyl radical (mass 43) [15].

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine [6] [19] [20]. The B3LYP functional with 6-311++G(d,p) basis set represents a widely adopted computational approach for aromatic amine systems [6] [19]. These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations [19].

Geometry optimization reveals the most stable conformational arrangements of the molecule [19] [20]. The benzene ring maintains planarity, while the methoxypropyl substituent adopts extended conformations to minimize steric interactions [19]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data for related compounds [19]. The N-C bond lengths typically fall within the range of 1.40-1.45 Å, consistent with partial double bond character due to conjugation with the aromatic ring [19].

Table 5: Calculated Molecular Properties from DFT Studies

PropertyValue RangeBasis SetReference
N-C Bond Length1.40-1.45 Å6-311++G(d,p) [19]
C-C Aromatic1.38-1.42 Å6-311++G(d,p) [19]
HOMO Energy-5.0 to -6.0 eVB3LYP/6-311G(d) [20]
LUMO Energy-1.0 to -2.0 eVB3LYP/6-311G(d) [20]

Vibrational frequency calculations predict infrared and Raman active modes with remarkable accuracy [21] [19]. The calculated frequencies typically require scaling factors (0.96-0.98) to account for anharmonic effects and basis set limitations [21]. The agreement between theoretical and experimental vibrational spectra validates the computational models and provides detailed assignments for observed bands [21] [19].

Solvent effects significantly influence the calculated properties, particularly for polar molecules containing amino and methoxy groups [19]. Implicit solvation models such as the Polarizable Continuum Model account for solvent-solute interactions and provide more accurate representations of solution-phase behavior [19]. The calculated electronic transitions show good correlation with experimental ultraviolet-visible absorption spectra when solvent effects are properly incorporated [19].

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis reveals the electronic structure and bonding characteristics of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine [19] [22] [20]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the electronic excitation properties and chemical reactivity [22] [20]. For aromatic amine systems, the HOMO typically resides on the amino nitrogen atoms and adjacent aromatic carbons, while the LUMO extends over the entire aromatic system [20].

The HOMO-LUMO energy gap provides fundamental information about electronic excitation processes and optical properties [22] [20]. Aromatic amines generally exhibit energy gaps in the range of 4.0-5.5 electron volts, corresponding to absorption wavelengths in the ultraviolet region [22] [20]. The presence of electron-donating substituents such as amino and methoxy groups reduces the energy gap compared to unsubstituted benzene derivatives [20].

Table 6: Molecular Orbital Energies and Electronic Properties

OrbitalEnergy Range (eV)CharacterReference
HOMO-5.0 to -6.0N lone pairs, π-conjugation [20]
LUMO-1.0 to -2.0π* aromatic [20]
Energy Gap4.0-5.5π-π* transition [22] [20]

Electron density mapping reveals the spatial distribution of electronic charge within the molecule [19] [23]. Natural population analysis and Mulliken charge analysis provide quantitative descriptions of atomic charges and electron transfer between atoms [19]. The nitrogen atoms typically carry negative partial charges due to their high electronegativity, while the aromatic carbon atoms show varying charge distributions depending on their substitution patterns [19].

Natural Bond Orbital analysis elucidates the bonding interactions and provides insights into hyperconjugation and resonance stabilization effects [19] [20]. The interaction energies between donor and acceptor orbitals quantify the strength of conjugative interactions between the amino substituents and the aromatic ring system [20]. These calculations reveal that the amino groups significantly perturb the electronic structure of the benzene ring, leading to enhanced electron density at specific positions [19] [20].

Conventional Organic Synthesis Pathways

Amine Alkylation Reaction Mechanisms

The synthesis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine through conventional amine alkylation follows well-established nucleophilic substitution mechanisms. The process involves the reaction of 4-methylbenzene-1,2-diamine with 3-methoxypropyl halides under controlled conditions [1]. The mechanism proceeds through an SN2 pathway where the nucleophilic lone pair on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, resulting in displacement of the leaving group [1] [2].

The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction and neutralize the hydrogen halide byproduct . Temperature control within the range of 40-80°C is critical to optimize reaction kinetics while minimizing side reactions such as multiple alkylations or polymerization . The molar ratio of starting materials significantly influences the outcome, with a slight excess of the alkylating agent (1.2 equivalents) ensuring complete conversion of the diamine substrate .

One major challenge associated with this approach is the propensity for over-alkylation, as the product retains nucleophilic properties that can lead to further reaction with additional alkylating agent [1]. This necessitates careful control of reaction stoichiometry and the use of excess amine to minimize polyalkylated products [1]. The reaction yields typically range from 60-75% under optimized conditions, with reaction times extending from 6 to 24 hours depending on the specific halide employed and reaction temperature .

Protecting Group Strategies for Diamine Synthesis

The synthesis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine often requires protecting group strategies to achieve selective mono-alkylation of the diamine precursor. Carbamate protecting groups, particularly t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) groups, are widely employed for this purpose [5] [6]. The Boc protecting group can be installed under mild conditions using di-tert-butyl dicarbonate in the presence of a base, and subsequently removed using trifluoroacetic acid or thermal decomposition [5].

The mono-Boc protection of diamines presents significant challenges due to the identical reactivity of both amino groups [6]. Optimization studies have demonstrated that a maximum yield of mono-protected diamine can be achieved using 0.8 equivalents of Boc-anhydride, with yields reaching approximately 45% under optimal conditions [6]. The reaction requires careful monitoring to prevent formation of both unprotected starting material and di-protected byproducts [6].

Alternative protecting strategies include the use of phthalimide groups, which can be installed through reaction with phthalic anhydride and removed via hydrazinolysis [7]. This approach offers advantages in terms of stability under basic conditions but requires more forcing conditions for installation and removal [7]. The choice of protecting group depends on the subsequent synthetic transformations and the conditions required for final deprotection [8] [7].

The protecting group approach typically involves a three-step sequence: protection, alkylation of the remaining free amine, and deprotection to yield the desired mono-alkylated product [5] [8]. While this strategy provides excellent selectivity, it reduces atom economy and increases the overall number of synthetic steps, impacting both cost and environmental considerations [8].

Green Chemistry Approaches

Solvent-Free Synthesis Conditions

Green chemistry principles have been increasingly applied to the synthesis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine to minimize environmental impact and improve process sustainability. Solvent-free synthesis conditions offer significant advantages including elimination of volatile organic compounds, reduced waste generation, and simplified purification procedures [9] [10]. These approaches typically employ solid-state reactions where reactants are mixed directly without the use of conventional organic solvents [10].

One effective solvent-free method involves the use of microwave irradiation to facilitate the alkylation reaction. Under these conditions, the diamine substrate and alkylating agent are mixed with a catalytic amount of solid base and subjected to microwave heating for reduced reaction times of 3-12 hours [10]. The absence of solvent eliminates the need for solvent recovery and reduces the environmental footprint of the process [10].

Alternative solvent-free approaches include the use of mechanochemical activation through grinding or ball-milling techniques [10]. This method involves the physical mixing of reactants in the presence of catalytic amounts of base, generating the desired product through mechanically induced chemical transformation [10]. The yields achieved through solvent-free methods typically range from 75-90%, with improved atom economy compared to conventional solution-phase reactions [9] [10].

The implementation of solvent-free conditions requires careful optimization of reaction parameters including temperature, catalyst loading, and reaction time. The use of cellulose-based catalysts, such as cellulose sulfuric acid, has been demonstrated to be effective for diamine synthesis under solvent-free conditions at room temperature [10]. These catalysts are environmentally benign and can be recovered and reused, further enhancing the sustainability of the process [10].

Catalytic Systems for Improved Atom Economy

The development of catalytic systems for the synthesis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine focuses on achieving improved atom economy and reduced waste generation. Transition metal catalysts, particularly those based on earth-abundant metals such as cobalt and manganese, have shown promising results for diamine synthesis [11] [12]. These catalysts enable novel reaction pathways that minimize byproduct formation and improve overall efficiency [11].

Cobalt-catalyzed systems have demonstrated exceptional capability for the direct synthesis of amines from alkenes and amines under mild conditions [11]. The reaction proceeds through a hydroaminocarbonylation mechanism followed by in-situ reduction, providing a one-pot approach to diamine synthesis [11]. This methodology offers 100% atom economy when conducted without additional solvents and under low carbon monoxide pressure with light activation [11].

The catalytic system employs unmodified cobalt carbonyl at loadings as low as 1.0 mol% and operates efficiently at ambient temperature when irradiated with 390 nm light [11]. The reaction scope encompasses both terminal and substituted alkenes, including sterically challenging substrates such as trisubstituted alkenes [11]. The methodology has been successfully applied to complex natural products and pharmaceutical intermediates, demonstrating its versatility [11].

Industrial-Scale Production Considerations

Purification Techniques and Yield Optimization

Industrial-scale production of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine requires robust purification techniques that can handle large volumes while maintaining product quality. Column chromatography, while effective for laboratory-scale purification achieving 95-98% purity, becomes economically unfavorable at industrial scales due to solvent consumption and throughput limitations [14]. Instead, industrial processes typically employ vacuum distillation as the primary purification method [15].

Vacuum distillation offers several advantages for industrial applications, including scalability, reduced solvent requirements, and the ability to handle heat-sensitive compounds. The technique typically achieves purities of 92-96% with recovery yields of 75-85% . The distillation parameters must be carefully optimized to prevent thermal decomposition of the diamine product, requiring reduced pressure conditions and temperature control [15].

Ion exchange chromatography represents another viable industrial purification approach, particularly for diamine compounds. Cation exchange resins such as D152 have demonstrated excellent selectivity for diamine recovery from fermentation broths, achieving unit adsorption capacities of 99.68 mg/g under optimized conditions [15]. The desorption process using hydrochloric acid solutions provides F values reaching 81.45%, indicating efficient product recovery [15].

Crystallization techniques offer complementary purification capabilities, particularly when combined with other methods. Cooling crystallization from ethanol-water mixtures has been shown to produce high-purity products with crystallinity exceeding 97% [15]. The optimization of crystallization conditions, including solvent composition, cooling rate, and seeding strategies, is critical for achieving consistent product quality at industrial scale [16] [15].

Process optimization studies have demonstrated that integration of multiple purification steps can achieve overall yields exceeding 90% while maintaining product specifications [16]. Design of experiments (DoE) approaches have proven valuable for systematic optimization of purification parameters, enabling identification of optimal operating windows that balance yield, purity, and throughput requirements [16] [17].

Quality Control Parameters

Industrial production of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine requires comprehensive quality control systems to ensure consistent product specifications and regulatory compliance. Chemical purity represents the primary quality parameter, with specifications typically requiring ≥95.0% purity as determined by high-performance liquid chromatography or gas chromatography methods [18]. These analytical techniques provide quantitative assessment of the target compound while identifying and quantifying potential impurities [18].

Water content monitoring is critical for diamine compounds due to their hygroscopic nature and potential for hydrolytic degradation. Karl Fischer titration methods are employed to maintain water content below 0.5%, ensuring product stability during storage and transport . Residual solvent analysis using gas chromatography with headspace sampling ensures compliance with regulatory limits, typically maintaining levels below 1000 ppm for Class 3 solvents .

Heavy metal contamination poses significant risks in pharmaceutical and fine chemical applications, necessitating routine monitoring using inductively coupled plasma mass spectrometry (ICP-MS) techniques. Specifications typically limit heavy metal content to ≤10 ppm, with monthly testing frequency providing adequate process monitoring [20]. The implementation of validated analytical methods ensures data reliability and regulatory compliance [18].

Physical property testing includes melting point determination using capillary methods, with acceptable ranges typically within ±2°C of established standards. For chiral compounds, optical rotation measurements using polarimetry provide additional identity confirmation and enantiomeric purity assessment . pH measurements of 1% aqueous solutions help identify potential contamination or degradation, with acceptable ranges typically between 6.5-8.5 .

Statistical process control techniques are employed to monitor quality parameter trends and identify potential process deviations before they impact product quality [16]. Control charts and capability studies provide quantitative assessment of process performance and guide continuous improvement initiatives [16]. The integration of real-time analytical techniques, including near-infrared spectroscopy and process mass spectrometry, enables rapid quality assessment and process adjustment [17].

Synthesis ApproachTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)Key Challenges
Conventional Alkylation60-7540-806-24Side reactions, multiple alkylation
Nitro Reduction Route85-9525-1004-12Harsh reduction conditions
Protecting Group Strategy70-850-608-16Multi-step complexity
Catalytic Hydrogenation80-9020-1502-8High pressure requirements
Green Chemistry Approach75-9025-703-12Catalyst optimization
Purification MethodTypical Purity (%)Recovery Yield (%)Solvent SystemScale Suitability
Column Chromatography95-9885-92Hexane/EtOAc (7:3)Laboratory
Vacuum Distillation92-9675-85Reduced pressureIndustrial
Recrystallization85-9570-80EtOH/H2O mixturesSmall-medium scale
Ion Exchange90-9580-90HCl/NaOH solutionsIndustrial
Liquid-Liquid Extraction80-9085-95Organic/aqueousAll scales
Quality ParameterSpecification RangeTest MethodFrequency
Chemical Purity≥95.0%HPLC/GCEvery batch
Water Content≤0.5%Karl FischerEvery batch
Residual Solvents≤1000 ppmGC-HeadspaceEvery batch
Heavy Metals≤10 ppmICP-MSMonthly
Melting Point±2°C from standardCapillary methodEvery batch
Optical Rotation±0.5° from standardPolarimetryIf chiral
pH (1% solution)6.5-8.5pH meterEvery batch
Ash Content≤0.1%GravimetricWeekly

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.141913202 g/mol

Monoisotopic Mass

194.141913202 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types